Propargyl-PEG6-amine
Overview
Description
Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
Propargylamines are synthesized via A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods for the synthesis of propargylamine are based on the metal-catalyzed activation of terminal alkyne . From the perspective of green and sustainable chemistry, the scientific community has focused on metal-free techniques which can access a variety of propargylamines .Molecular Structure Analysis
The molecular structure of Propargyl-PEG6-amine is C15H29NO6 . The propargyl group and the amine group are attached to the PEG chain .Chemical Reactions Analysis
Propargylamines are versatile compounds used in many fields of chemistry . They are used in the Ugi reaction and further transformations . These post-Ugi transformations, employing transition metal catalysis, base-mediated reactions, and rearrangements, allow the syntheses of diversely substituted scaffolds .Physical And Chemical Properties Analysis
Propargyl-PEG6-amine has a molecular weight of 319.4 g/mol . It is a liquid .Scientific Research Applications
Propargyl Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Methods of Application: The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .
- Results or Outcomes: The propargylation methodologies have been used to obtain more complex synthetic targets .
Propargylamines
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They have many pharmaceutical and biological properties .
- Methods of Application: These compounds are synthesized via A3 and KA2 coupling reactions .
- Results or Outcomes: Propargylamines have been found to have neuroprotective effects, useful for symptomatic and neuroprotective treatment . They have also been found to be effective for the treatment of Parkinson’s disease .
Propargyl Derivatives in Material Science
- Scientific Field: Material Science
- Application Summary: Propargyl derivatives have been used in the synthesis of polymers and other materials . The propargyl group can act as a versatile building block in material science, opening up new synthetic pathways for further elaboration .
- Methods of Application: The propargyl group can be introduced into small-molecule building blocks, which can then be used to synthesize more complex structures . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Results or Outcomes: The use of propargyl derivatives in material science has led to the development of new materials with unique properties .
Propargylamines in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Application Summary: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They have many pharmaceutical and biological properties .
- Methods of Application: These compounds are synthesized via A3 and KA2 coupling reactions .
- Results or Outcomes: Propargylamines have been found to have neuroprotective effects, useful for symptomatic and neuroprotective treatment . They have also been found to be effective for the treatment of Parkinson’s disease .
Propargylamines in Green Chemistry
- Scientific Field: Green Chemistry
- Application Summary: Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .
- Methods of Application: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
- Results or Outcomes: The green synthesis of propargylamines has been successful under metal-free conditions .
Propargyl Derivatives in Heterocyclic Chemistry
- Scientific Field: Heterocyclic Chemistry
- Application Summary: Propargyl compounds and its derivatives are used to synthesize heterocycles due to their special structure, the reactivity of carbon–carbon triple bond and the presence of oxygen/ nitrogen heteroatom .
- Methods of Application: The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .
- Results or Outcomes: The use of propargyl derivatives in heterocyclic chemistry has led to the development of new natural products and drugs .
Safety And Hazards
Future Directions
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The scientific community is focusing on metal-free techniques which can access a variety of propargylamines .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTJDUXGVRIRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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